(2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid
Description
(2E)-4-[Methyl(phenyl)amino]-4-oxobut-2-enoic acid is a maleic acid monoamide derivative characterized by an α,β-unsaturated ketone backbone and a methyl(phenyl)amino substituent at the 4-position. Its structure (Figure 1) confers unique electronic and steric properties, influencing solubility, reactivity, and biological interactions. Synthesized via the reaction of maleic anhydride with methyl(phenyl)amine, this compound is a pharmaceutical intermediate used in drug development, particularly for applications in oncology and enzyme inhibition . Its E-configuration stabilizes the conjugated system, enhancing electrophilicity at the β-carbon, which is critical for interactions with biological targets like integrases or kinases .
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(N-methylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h2-8H,1H3,(H,14,15)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYPFFQJGDMQMT-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601237026 | |
| Record name | (2E)-4-(Methylphenylamino)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91270-62-1 | |
| Record name | (2E)-4-(Methylphenylamino)-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91270-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-4-(Methylphenylamino)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of methylamine with phenylacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst such as sodium borohydride (NaBH4), which is known for its selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of this compound.
Substitution: Halogenation reactions can be performed using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and halogenating agents like Br2. The reaction conditions often involve specific temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Activity
Research indicates that compounds similar to (2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid exhibit significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Cytotoxicity Against Cancer Cell Lines
The compound has demonstrated cytotoxic effects on specific cancer cell lines. Studies suggest that its mechanism of action may involve interactions with cellular proteins or enzymes, disrupting essential cellular processes . This property positions it as a potential lead compound in anticancer drug development.
Synthetic Chemistry Applications
Building Block for Complex Molecules
this compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives with tailored properties .
Interaction Studies
Research has focused on the compound's ability to bind with biological macromolecules such as DNA and proteins. Interaction studies reveal that it can form stable complexes, which may lead to novel therapeutic strategies targeting specific diseases .
Case Studies
| Study Title | Findings | Reference |
|---|---|---|
| Antimicrobial Properties | Demonstrated significant inhibition against several bacterial strains. | |
| Cytotoxicity Against Cancer | Exhibited cytotoxic effects on specific cancer cell lines, indicating potential for drug development. | |
| Interaction with Biological Macromolecules | Revealed binding affinity with DNA and proteins, suggesting novel therapeutic applications. |
Mechanism of Action
The mechanism by which (2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The substituent on the phenyl ring and the amino group significantly alters physicochemical properties and bioactivity. Key comparisons include:
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-hydroxybenzamido group in the tyrosinase inhibitor () increases electron withdrawal, enhancing binding affinity. In contrast, the methyl(phenyl)amino group in the target compound provides moderate electron donation, balancing reactivity and stability .
- Stereochemical Effects : The Z-isomer () exhibits distinct solubility and melting points due to reduced conjugation, highlighting the importance of stereochemistry in drug formulation .
Enzyme Inhibition
- hTS Inhibitors: (E)-4-((2-(methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid () targets human thymidylate synthase, critical for nucleotide synthesis .
- HIV-1 Integrase Inhibition : The target compound’s α,β-unsaturated ketone interacts with integrase active sites, similar to S-1360 derivatives .
Tables and Figures
- Figure 1: Structure of this compound.
- Table 1 : Comparative analysis of substituent effects on key properties.
Q & A
Q. What are the standard synthetic routes for preparing (2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid?
The compound is typically synthesized via a Michael addition reaction between methyl(phenyl)amine and maleic anhydride. The reaction proceeds under mild conditions (room temperature, 2–4 hours) in an aprotic solvent like acetone or acetonitrile. Purification involves recrystallization from ethanol or methanol, yielding a crystalline product with a theoretical yield of 93–97%. Key steps include monitoring the reaction via TLC (using a 1:1 ethyl acetate/hexane mobile phase) and confirming the (2E)-stereochemistry through coupling constants in -NMR ( for the trans double bond) .
Q. How can the structure of this compound be confirmed experimentally?
- IR Spectroscopy : Identify characteristic peaks for the amide C=O stretch (~1650–1680 cm), carboxylic acid O-H stretch (~2500–3300 cm), and conjugated C=C stretch (~1600–1630 cm).
- -NMR : Key signals include a doublet for the α,β-unsaturated protons (δ 6.3–6.5 ppm, ) and a singlet for the methyl group in the methyl(phenyl)amine moiety (δ 3.1–3.3 ppm).
- Melting Point : The pure compound typically melts at 188–192°C .
Q. What are the critical functional groups influencing reactivity in this compound?
The (2E)-configuration of the α,β-unsaturated carboxylic acid enables conjugate addition reactions (e.g., with thiols or amines). The amide group participates in hydrogen bonding, affecting solubility and intermolecular interactions, while the carboxylic acid allows salt formation or esterification. These groups make the compound a versatile intermediate for synthesizing heterocycles or bioactive derivatives .
Advanced Research Questions
Q. How can potentiometric titration be optimized for quantifying this compound?
Due to its low aqueous solubility, titrations should be performed in non-aqueous solvents like ethanol or DMF. The compound’s dissociation constant () indicates it behaves as a weak acid. Use a standardized NaOH solution in methanol (0.1 M) with phenolphthalein as an indicator. Ensure calibration against a primary standard (e.g., potassium hydrogen phthalate) to minimize errors. Metrological validation (e.g., repeatability < 2% RSD) is critical for reproducibility .
Q. What experimental strategies address contradictions in biological activity data for derivatives of this compound?
- Controlled Degradation Studies : Monitor sample stability under storage conditions (e.g., light, temperature) using HPLC to rule out decomposition artifacts.
- Receptor-Specific Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) instead of broad-spectrum antimicrobial tests to reduce false positives.
- Structure-Activity Relationship (SAR) : Compare activity across derivatives with systematic modifications (e.g., fluorination of the phenyl ring or esterification of the carboxylic acid) to isolate contributing functional groups .
Q. How can solubility limitations be overcome in formulation studies?
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| DMSO | >50 | In vitro biological assays |
| Ethanol | 10–15 | Recrystallization |
| Phosphate buffer | <1 | Limited to ionized forms at high pH |
| Strategies include: |
- Salt Formation : React with sodium bicarbonate to generate the water-soluble sodium salt.
- Nanoformulation : Use liposomes or cyclodextrins to enhance bioavailability for in vivo studies .
Q. What spectroscopic techniques resolve ambiguities in stereochemical assignments?
- NOESY NMR : Confirm the (2E)-configuration by observing spatial proximity between the β-proton of the double bond and the methyl group.
- X-ray Crystallography : Resolve absolute configuration and intermolecular packing, critical for understanding solid-state reactivity.
- ECD Spectroscopy : Compare experimental electronic circular dichroism spectra with DFT-calculated data for chiral derivatives .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in dissociation constant (pKapK_apKa) measurements?
Discrepancies often arise from solvent effects (e.g., aqueous vs. ethanol) or electrode calibration errors. Validate measurements using:
- Multi-method validation : Cross-check with UV-Vis spectroscopy (via pH-dependent absorbance shifts).
- Ionic Strength Adjustment : Use a constant ionic medium (e.g., 0.1 M KCl) to minimize activity coefficient variations.
- Statistical Outlier Tests : Apply Grubbs’ test to exclude anomalous data points .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
